2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid
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Overview
Description
2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C11H21NO4. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid typically involves the reaction of glycine derivatives with tert-butyl chloroformate and butan-2-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- **2-[(tert-butoxy)carbonyl]amino]acetic acid
- **2-[(tert-butoxy)carbonyl]amino]propanoic acid
- **2-[(tert-butoxy)carbonyl]amino]butanoic acid
Uniqueness
2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a versatile protecting group for amines makes it particularly valuable in complex organic synthesis .
Properties
CAS No. |
158979-32-9 |
---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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